

## Meta-analysis of clinical trial data for Viloxazine in pediatric ADHD

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (S)-Viloxazine Hydrochloride

Cat. No.: B134200 Get Quote

# Viloxazine in Pediatric ADHD: A Meta-Analysis and Comparative Guide

Viloxazine, a selective norepinephrine reuptake inhibitor, has emerged as a non-stimulant treatment option for pediatric Attention-Deficit/Hyperactivity Disorder (ADHD). This guide provides a comprehensive meta-analysis of clinical trial data for viloxazine and compares its performance against other common ADHD medications, supported by experimental data for researchers, scientists, and drug development professionals.

## **Meta-Analysis of Viloxazine in Pediatric ADHD**

Multiple meta-analyses of randomized controlled trials have established the efficacy and safety profile of viloxazine for children and adolescents with ADHD. Viloxazine has demonstrated superiority over placebo in reducing ADHD symptoms.[1]

#### Efficacy of Viloxazine vs. Placebo

A meta-analysis of five randomized clinical trials, encompassing 1605 pediatric patients, revealed that viloxazine was significantly more effective than placebo in improving ADHD symptoms.[1] Key efficacy findings are summarized in the table below.



| Efficacy<br>Outcome                            | Viloxazine<br>Group | Placebo<br>Group   | Relative<br>Risk (RR) | 95%<br>Confidence<br>Interval (CI) | P-value  |
|------------------------------------------------|---------------------|--------------------|-----------------------|------------------------------------|----------|
| ADHD-RS-5 Responders (≥50% reduction in score) | Varies by<br>study  | Varies by<br>study | 1.62                  | 1.36 - 1.93                        | <0.00001 |
| Improved<br>CGI-I Score                        | 50.1%               | 32.5%              | 1.53                  | 1.32 - 1.78                        | <0.00001 |

ADHD-RS-5:Attention-Deficit/Hyperactivity Disorder Rating Scale, 5th Edition. CGI-I:Clinical Global Impression - Improvement.

## Safety and Tolerability of Viloxazine vs. Placebo

The same meta-analysis also assessed the safety and tolerability of viloxazine. While generally well-tolerated, viloxazine was associated with a higher incidence of adverse events compared to placebo.

| Safety<br>Outcome                      | Viloxazine<br>Group | Placebo<br>Group   | Relative<br>Risk (RR) | 95%<br>Confidence<br>Interval (CI) | P-value |
|----------------------------------------|---------------------|--------------------|-----------------------|------------------------------------|---------|
| At Least One<br>Adverse<br>Event       | 59.2%               | 37.6%              | 1.52                  | 1.24 - 1.85                        | <0.0001 |
| Somnolence                             | 14.1%               | 3.1%               | 3.93                  | 2.11 - 7.31                        | <0.0001 |
| Serious<br>Adverse<br>Events<br>(SAEs) | 0.9%                | Varies by<br>study | 2.98                  | 0.67 - 13.3                        | 0.15    |



## Comparative Analysis of Viloxazine and Other ADHD Medications

Direct head-to-head clinical trial data for viloxazine against all common ADHD medications is limited. However, available studies and meta-analyses provide valuable insights into its comparative efficacy and safety.

#### Viloxazine vs. Atomoxetine

A study comparing extended-release viloxazine (VER) with atomoxetine in pediatric and adult patients with ADHD who had a suboptimal response to atomoxetine showed significant improvements with viloxazine.

| Efficacy Outcome (Pediatric Patients)               | Improvement<br>with Viloxazine<br>ER | Improvement<br>with<br>Atomoxetine | t-value | P-value  |
|-----------------------------------------------------|--------------------------------------|------------------------------------|---------|----------|
| ADHD-RS-5<br>Total Score                            | -10.12                               | (less<br>improvement)              | -10.12  | <0.00001 |
| ADHD-RS-5<br>Inattention<br>Subscale                | -8.57                                | (less<br>improvement)              | -8.57   | <0.05    |
| ADHD-RS-5<br>Hyperactivity/Imp<br>ulsivity Subscale | -9.87                                | (less<br>improvement)              | -9.87   | <0.05    |

In this study, 89% of patients on viloxazine ER reported a positive response by week 2, compared to 14% on atomoxetine. Furthermore, 36% of patients discontinued atomoxetine due to side effects (gastrointestinal upset, irritability, fatigue, insomnia), while only 4% discontinued viloxazine ER (due to fatigue).

#### Viloxazine as Adjunctive Therapy to Psychostimulants

A Phase IV open-label trial evaluated the safety and tolerability of viloxazine ER when administered with psychostimulants (methylphenidate or amphetamine) in children and



adolescents with an inadequate response to stimulant monotherapy.[2]

- Safety: The combination was found to be safe and well-tolerated. The most common adverse
  events were headache (17.9%), decreased appetite (12.5%), and upper respiratory tract
  infection (10.7%).[2]
- Efficacy: Significant improvements in the Investigator Rated-ADHD-Rating Scale 5th ed. (IR-ADHD-RS-5) score were observed from week 1 through week 8.[2]

#### Viloxazine vs. Other Non-Stimulants and Stimulants

Direct comparative efficacy data from head-to-head trials between viloxazine and other non-stimulants like guanfacine, or stimulants such as methylphenidate, is not yet widely available. However, an umbrella review of ADHD interventions suggests that while viloxazine shows small to medium effects in improving ADHD symptoms, stimulants like methylphenidate demonstrate larger and more consistent benefits across different raters.[3] User ratings on Drugs.com show guanfacine with a slightly higher average rating for ADHD than viloxazine, though this is not based on clinical trial data.[4]

## **Experimental Protocols of Key Clinical Trials**

The efficacy and safety of viloxazine have been evaluated in several pivotal Phase II and Phase III clinical trials. The general methodology of these trials is outlined below.

#### **Study Design**

Most pivotal trials were multicenter, randomized, double-blind, and placebo-controlled, with a parallel-group design.[5][6] A typical trial workflow is illustrated below.



Click to download full resolution via product page

Caption: A typical workflow for a randomized controlled trial of viloxazine in pediatric ADHD.



## **Key Inclusion and Exclusion Criteria**

#### Inclusion Criteria:[5]

- Age 6-17 years.
- Diagnosis of ADHD according to DSM-5 criteria, confirmed by a structured interview (e.g., MINI-KID).
- ADHD-RS-5 score of at least 28.
- Clinical Global Impression Severity (CGI-S) score of at least 4.
- Medically healthy.

#### Exclusion Criteria:[5]

- Current diagnosis of other major psychiatric or neurological disorders.
- History of seizure disorder.
- · Significant systemic disease.
- Evidence of suicidality.

#### **Efficacy and Safety Assessments**

- Primary Efficacy Endpoint: Change from baseline in the ADHD-RS-5 Total Score at the end of the study.[5][6]
- Secondary Efficacy Endpoints: Included the Clinical Global Impression Improvement (CGI-I) scale, Conners 3 Parent Short Form (Conners 3-PS), and the Weiss Functional Impairment Rating Scale Parent Form (WFIRS-P).[7]
- Safety Assessments: Monitored through adverse event reporting, clinical laboratory tests, vital signs, electrocardiograms (ECGs), and suicidal ideation and behavior assessments (e.g., C-SSRS).[8]



### **Signaling Pathways of Viloxazine**

Viloxazine's therapeutic effects in ADHD are primarily attributed to its action as a selective norepinephrine reuptake inhibitor. However, its mechanism of action is more complex, also involving modulation of the serotonin system.



Click to download full resolution via product page

Caption: The signaling pathway of viloxazine, highlighting its effects on norepinephrine and serotonin systems.

In conclusion, viloxazine is an effective non-stimulant medication for pediatric ADHD, demonstrating superiority over placebo. Its efficacy appears comparable to atomoxetine with a



potentially better tolerability profile. While not as robustly effective as stimulants, it offers a valuable alternative, particularly for patients who do not respond to or tolerate stimulant medications. Further head-to-head clinical trials are needed to more definitively establish its place in the ADHD treatment landscape.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Evaluating Viloxazine ER (Qelbree) Administered with Psychostimulants For Pediatric ADHD: Analysis of a Phase 4 Safety Trial | CNS Spectrums | Cambridge Core [cambridge.org]
- 3. bmj.com [bmj.com]
- 4. drugs.com [drugs.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Viloxazine in the Treatment of Attention Deficit Hyperactivity Disorder PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pure.psu.edu [pure.psu.edu]
- To cite this document: BenchChem. [Meta-analysis of clinical trial data for Viloxazine in pediatric ADHD]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b134200#meta-analysis-of-clinical-trial-data-for-viloxazine-in-pediatric-adhd]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com